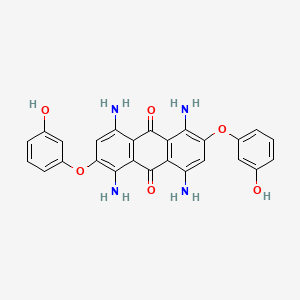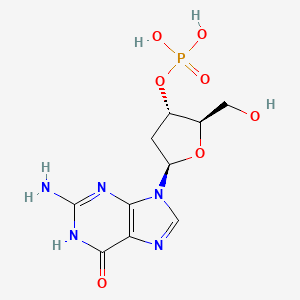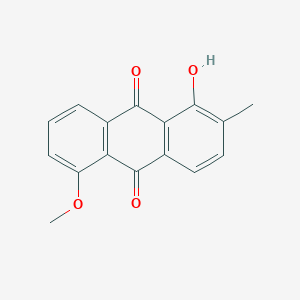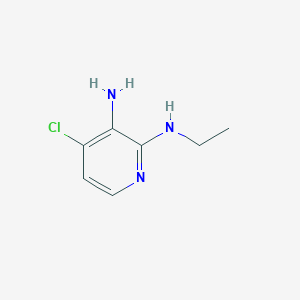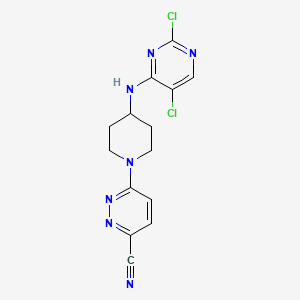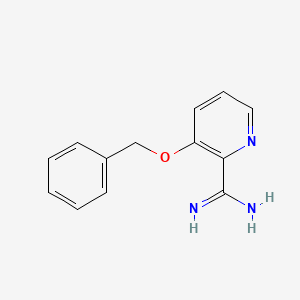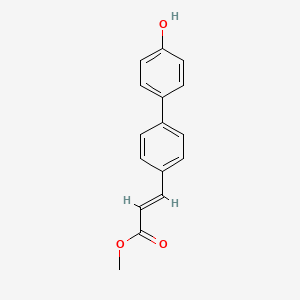
methyl E-4-(4-hydroxyphenyl)cinnamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (E)-3-(4’-hydroxy-[1,1’-biphenyl]-4-yl)acrylate is an organic compound with the molecular formula C16H14O3 It is a derivative of biphenyl, featuring a hydroxy group and an acrylate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl (E)-3-(4’-hydroxy-[1,1’-biphenyl]-4-yl)acrylate can be synthesized through the esterification of 4-hydroxybiphenyl-4-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. Another method involves the reaction of 4-hydroxybiphenyl with acryloyl chloride in the presence of a base like pyridine .
Industrial Production Methods
Industrial production of this compound typically involves the large-scale esterification process, where the reactants are continuously fed into a reactor, and the product is distilled off. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
Methyl (E)-3-(4’-hydroxy-[1,1’-biphenyl]-4-yl)acrylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The acrylate ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: 4’-oxo-[1,1’-biphenyl]-4-yl acrylate.
Reduction: 3-(4’-hydroxy-[1,1’-biphenyl]-4-yl)propanol.
Substitution: 4’-alkoxy-[1,1’-biphenyl]-4-yl acrylate.
Aplicaciones Científicas De Investigación
Methyl (E)-3-(4’-hydroxy-[1,1’-biphenyl]-4-yl)acrylate has several scientific research applications:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers with specific properties.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty coatings, adhesives, and resins.
Mecanismo De Acción
The mechanism of action of Methyl (E)-3-(4’-hydroxy-[1,1’-biphenyl]-4-yl)acrylate involves its interaction with biological molecules through hydrogen bonding and hydrophobic interactions. The hydroxy group can form hydrogen bonds with proteins and nucleic acids, while the biphenyl moiety can interact with hydrophobic regions of biomolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
4-Biphenylylmethyl acrylate: Similar structure but lacks the hydroxy group.
4’-Methylbiphenyl-4-carboxylic acid: Similar biphenyl core but with a carboxylic acid group instead of an acrylate ester
Uniqueness
Methyl (E)-3-(4’-hydroxy-[1,1’-biphenyl]-4-yl)acrylate is unique due to the presence of both a hydroxy group and an acrylate ester, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C16H14O3 |
|---|---|
Peso molecular |
254.28 g/mol |
Nombre IUPAC |
methyl (E)-3-[4-(4-hydroxyphenyl)phenyl]prop-2-enoate |
InChI |
InChI=1S/C16H14O3/c1-19-16(18)11-4-12-2-5-13(6-3-12)14-7-9-15(17)10-8-14/h2-11,17H,1H3/b11-4+ |
Clave InChI |
XBCZOJSDLWDJLY-NYYWCZLTSA-N |
SMILES isomérico |
COC(=O)/C=C/C1=CC=C(C=C1)C2=CC=C(C=C2)O |
SMILES canónico |
COC(=O)C=CC1=CC=C(C=C1)C2=CC=C(C=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


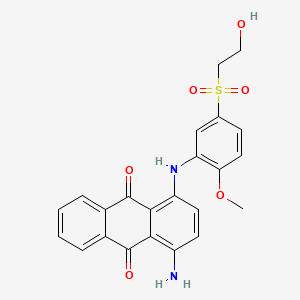

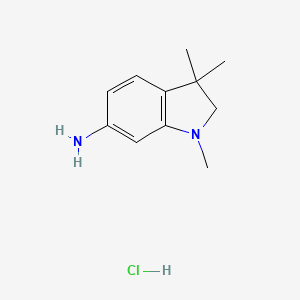
![6-[4-(Dimethylamino)phenyl]-1,3,5-triazin-2(1H)-one](/img/structure/B13135673.png)

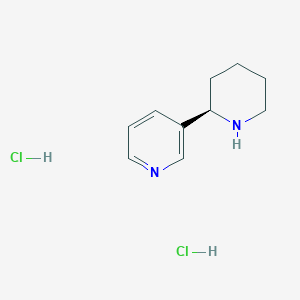
![6-Bromo-2-(trifluoromethyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B13135691.png)
